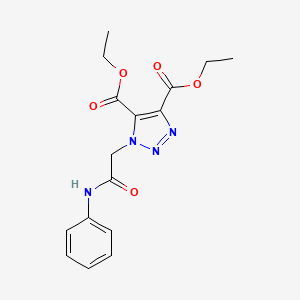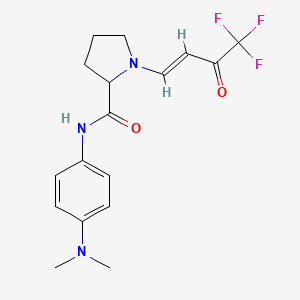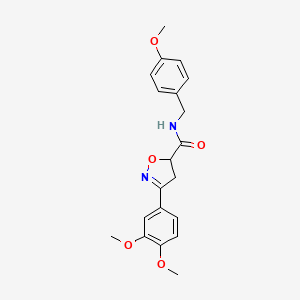![molecular formula C27H27N5O2S B11426590 N-{[5-({[(2,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-3-methylbenzamide](/img/structure/B11426590.png)
N-{[5-({[(2,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[5-({[(2,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-3-methylbenzamide is a complex organic compound characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and multiple aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-({[(2,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-3-methylbenzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable halide precursor.
Attachment of the Carbamoyl Group: The carbamoyl group is attached through a reaction between an amine and an isocyanate or carbamoyl chloride.
Final Coupling: The final step involves coupling the synthesized intermediates under controlled conditions, often using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the carbamoyl group, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce nitro, halogen, or sulfonyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may serve as a probe or inhibitor for studying enzyme functions, particularly those involving sulfanyl or triazole-containing substrates. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and protein-ligand interactions.
Medicine
Medically, the compound holds potential as a therapeutic agent. Its structure suggests possible applications in the development of drugs targeting specific enzymes or receptors, particularly those involved in cancer, infectious diseases, or neurological disorders.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional group diversity. It may also find applications in the production of specialty chemicals or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N-{[5-({[(2,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-3-methylbenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The triazole ring and sulfanyl group are likely involved in binding interactions, while the aromatic rings may contribute to hydrophobic interactions and stability.
Comparison with Similar Compounds
Similar Compounds
N-{[5-({[(2,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide: Similar structure with a thiadiazole ring instead of a triazole ring.
N-(2,5-Dimethylphenyl)acetamide: A simpler compound with a similar aromatic structure but lacking the triazole and sulfanyl groups.
Uniqueness
The uniqueness of N-{[5-({[(2,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-3-methylbenzamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the triazole ring, sulfanyl group, and multiple aromatic rings makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C27H27N5O2S |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide |
InChI |
InChI=1S/C27H27N5O2S/c1-18-8-7-9-21(14-18)26(34)28-16-24-30-31-27(32(24)22-10-5-4-6-11-22)35-17-25(33)29-23-15-19(2)12-13-20(23)3/h4-15H,16-17H2,1-3H3,(H,28,34)(H,29,33) |
InChI Key |
CGUHTALNFINPNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=C(C=CC(=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B11426518.png)
![4-methyl-N-(3-{[2-(morpholin-4-yl)phenyl]amino}quinoxalin-2-yl)benzenesulfonamide](/img/structure/B11426522.png)
![N-{3-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]-6-methylquinoxalin-2-yl}-4-methylbenzenesulfonamide](/img/structure/B11426536.png)

![Ethyl 3-(4-fluorophenyl)-5-isobutyramido-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B11426547.png)

![Ethyl 4-(2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B11426568.png)
![dimethyl 1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B11426576.png)
![N-(3-chlorophenyl)-5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)pentanamide](/img/structure/B11426578.png)
![2-(4-bromo-2-methylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B11426586.png)
![3-(2-methylphenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11426589.png)
![1-(2,5-dimethoxyphenyl)-4-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11426592.png)
![N-ethyl-2-[3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11426596.png)
